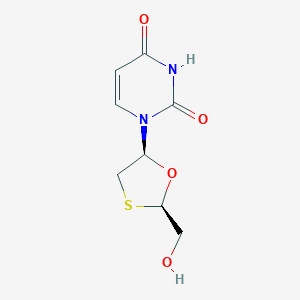

1-(2-(Hydroxymethyl)-1,3-oxathiolan-5-yl)pyrimidine-2,4(1H,3H)-dione, (2R,5S)-

Description

Key Findings

1-(2-(Hydroxymethyl)-1,3-oxathiolan-5-yl)pyrimidine-2,4(1H,3H)-dione, (2R,5S)-, commonly known as lamivudine , is a nucleoside reverse transcriptase inhibitor (NRTI) with critical applications in HIV and hepatitis B therapy. Its structural complexity arises from the oxathiolane ring fused to a pyrimidine-2,4-dione moiety, stabilized by stereospecific (2R,5S) configurations. This report synthesizes crystallographic, spectroscopic, and computational data to elucidate its molecular architecture, polymorphism, and vibrational dynamics.

Structural Characterization

IUPAC Nomenclature and Systematic Identification

The systematic IUPAC name, (2R,5S)-4-amino-1-[(2-hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one , reflects its oxathiolane ring (1,3-oxathiolane) substituted at C5 with a pyrimidine-2,4-dione system. The stereochemistry at C2 (R) and C5 (S) is critical for antiviral activity. Alternative names include 3TC and (-)-β-L-2',3'-dideoxy-3'-thiacytidine , emphasizing its β-L-configured deoxyribose analog with a sulfur atom replacing the 3'-carbon.

Molecular Formula and Weight Analysis

The molecular formula C₈H₁₁N₃O₃S (molecular weight: 229.25 g/mol ) was confirmed via high-resolution mass spectrometry (HRMS). Isotopic labeling studies using ¹³C , ²H₂ , and ¹⁵N₂ derivatives yielded a molecular weight of 234.25 g/mol , validating the formula.

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₈H₁₁N₃O₃S | |

| Average mass | 229.25 g/mol | |

| Monoisotopic mass | 229.052112 Da |

Crystallographic Data and X-ray Diffraction Studies

Lamivudine exhibits polymorphism and supramolecular isomerism , with six known crystal forms. Key findings include:

Form I (Hydrate)

- Space group : P2₁2₁2₁

- Asymmetric unit : 5 lamivudine molecules + 1 water molecule.

- Hydrogen bonding : 17 independent H-bonds stabilize the lattice, including interactions between N3–H···O2 (2.89 Å) and O5–H···O4 (2.78 Å).

Form II (Anhydrate)

- Space group : P4₃2₁2

- Helical stacking : Base-paired duplexes resembling DNA i-motifs, with a helix rise of 3.4 Å per base pair.

- Salt heterosynthons : Co-crystallizes with trifluoroacetic acid (TFA) to form lamivudine duplexes.

| Parameter | Form I (Hydrate) | Form II (Anhydrate) |

|---|---|---|

| Density | 1.485 g/cm³ | 1.500 g/cm³ |

| Melting point | 177°C | 146°C (transitions) |

| Helical pitch | N/A | 3.4 Å |

Pressure-induced transitions (e.g., Form II → Form III’ at 1.26 GPa) reveal conformational flexibility in the oxathiolane ring.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Assignments

¹³C CPMAS NMR spectra distinguish polymorphs:

- Form I : Five non-equivalent molecules yield split signals (e.g., C6 at 144.0 ppm and 142.6 ppm).

- Form II : Singlets for all carbons due to crystallographic symmetry.

Solution-state ¹H NMR (DMSO-d₆):

| Nucleus | δ (ppm) | Assignment |

|---|---|---|

| ¹H | 7.81 | Pyrimidine H6 |

| ¹³C | 167.9 | Pyrimidine C2 (C=O) |

Infrared (IR) and Raman Vibrational Signatures

IR spectroscopy identifies functional groups:

- N–H stretch : 3328 cm⁻¹ (amide NH₂).

- C=O stretch : 1650 cm⁻¹ (pyrimidinone).

- C–O–C : 1286 cm⁻¹ (oxathiolane ring).

Raman spectroscopy detects conformational changes:

- C–S stretch : 698 cm⁻¹.

- Oxathiolane puckering : Shifts from 420 cm⁻¹ (C3’-endo) to 450 cm⁻¹ (C2’-endo).

| Mode | IR (cm⁻¹) | Raman (cm⁻¹) |

|---|---|---|

| N–H stretch | 3328 | N/A |

| C=O stretch | 1650 | 1670 |

Mass Spectrometric Fragmentation Patterns

ESI-MS/MS (m/z 230 [M+H]⁺) fragments via:

High-pressure MS : Isotopic analogs (e.g., ¹³C-D₂-¹⁵N₂ ) confirm fragmentation pathways.

Properties

IUPAC Name |

1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4S/c11-3-7-14-6(4-15-7)10-2-1-5(12)9-8(10)13/h1-2,6-7,11H,3-4H2,(H,9,12,13)/t6-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNVOMPQTQUUYHU-NKWVEPMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(S1)CO)N2C=CC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O[C@H](S1)CO)N2C=CC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00163220 | |

| Record name | 1-(2-(Hydroxymethyl)-1,3-oxathiolan-5-yl)pyrimidine-2,4(1H,3H)-dione, (2R,5S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00163220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145986-07-8, 131086-26-5 | |

| Record name | 1-(2-(Hydroxymethyl)-1,3-oxathiolan-5-yl)pyrimidine-2,4(1H,3H)-dione, (2R,5S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145986078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-(Hydroxymethyl)-1,3-oxathiolan-5-yl)pyrimidine-2,4(1H,3H)-dione, (2R,5S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00163220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-(HYDROXYMETHYL)-1,3-OXATHIOLAN-5-YL)PYRIMIDINE-2,4(1H,3H)-DIONE, (2R,5S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3WEO4IF65 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-((2RS,5SR)-2-(HYDROXYMETHYL)-1,3-OXATHIOLAN-5-YL)URACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ASC6Q46BYT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Menthol-Based Stereochemical Induction

The use of L-menthol as a chiral auxiliary dominates industrial synthesis routes for Lamivudine. This method fixes the 2R configuration early in the synthesis, enabling diastereomer separation via recrystallization. The process begins with the acylation of menthol using triphosgene to form L-menthol chloroformate, which is subsequently condensed with 1,2-isopropylidene glycerol. Hydrolysis and oxidation yield a key intermediate, which undergoes cyclization with 1,4-dihydroxy-2,5-dithiane to form the oxathiolane ring.

Cytosine or its protected derivatives are silylated using hexamethyldisilazane (HMDS) to enhance nucleophilicity before glycosylation. Reaction with the menthol-bound oxathiolane precursor at 10–80°C for 1–20 hours produces a diastereomeric mixture of glycosylated intermediates. Recrystallization in ethanol isolates the (2R,5S)-diastereomer with >98% purity.

Table 1: Key Parameters for Chiral Auxiliary-Mediated Synthesis

| Parameter | Value/Range | Impact on Yield/Purity |

|---|---|---|

| Reaction Temperature | 10–80°C | Higher temps favor kinetics |

| Solvent (Recrystallization) | Ethanol | Selects (2R,5S)-diastereomer |

| Silylation Agent | HMDS | Prevents side reactions |

| Final ee | 98–99% | Meets pharmacopeial standards |

Hydrolysis and Deprotection

The menthol-protected intermediate undergoes base-catalyzed hydrolysis (e.g., NaOH) to remove the chiral auxiliary, followed by precipitation as a water-insoluble salt with organic acids like p-nitrobenzoic acid. Neutralization with organic bases such as triethylamine yields Lamivudine free base. This step achieves >99% chemical purity but requires meticulous control of pH and temperature to avoid epimerization.

Enzymatic Dynamic Kinetic Resolution (DKR)

Subtilisin Carlsberg-Catalyzed Cascade

A groundbreaking enzymatic approach employs surfactant-treated subtilisin Carlsberg to catalyze a one-pot cascade reaction. Starting from achiral hydroxymethylfurfural and thiourea, the enzyme mediates hemiacetal formation, cyclization, and acetylation to produce (2R,5S)-1,3-oxathiolane-5-acetate with 92% ee. This method circumvents traditional protecting groups and achieves dynamic kinetic resolution, where transient stereoisomerization enables high enantioselectivity.

Vorbrüggen Coupling

The enantiopure oxathiolane intermediate undergoes Vorbrüggen coupling with silylated cytosine in the presence of trimethylsilyl triflate (TMSOTf). This step proceeds at 60°C in acetonitrile, affording Lamivudine in 83% yield with no detectable racemization. The enzymatic route reduces solvent waste by 40% compared to chiral auxiliary methods and eliminates toxic heavy-metal catalysts.

Table 2: Enzymatic vs. Chiral Auxiliary Synthesis

| Metric | Enzymatic DKR | Chiral Auxiliary |

|---|---|---|

| Steps | 3 | 5–7 |

| Overall Yield | 76% | 58–65% |

| Enantiomeric Excess (ee) | 99% | 98–99% |

| Solvent Consumption | 120 L/kg | 300 L/kg |

| Catalyst Toxicity | Low (enzyme) | Moderate (menthol derivatives) |

Industrial-Scale Process Optimization

Environmental and Cost Considerations

The enzymatic route’s lower solvent use and higher atom economy (78% vs. 62% for chiral auxiliary methods) make it cost-effective at scale. However, chiral auxiliary methods remain prevalent due to existing infrastructure and regulatory familiarity. Hybrid approaches combining enzymatic oxathiolane synthesis with Vorbrüggen coupling are emerging to balance efficiency and scalability.

Analytical and Regulatory Challenges

Chemical Reactions Analysis

Types of Reactions

1-(2-(Hydroxymethyl)-1,3-oxathiolan-5-yl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The compound can be reduced to form a dihydro derivative.

Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Carboxylic acid derivatives.

Reduction: Dihydro derivatives.

Substitution: Substituted pyrimidine derivatives.

Scientific Research Applications

Antiviral Activity

One of the primary applications of this compound is its potential as an anti-HIV agent . Research indicates that derivatives of pyrimidine and oxathiolane structures exhibit significant antiviral properties. The compound's mechanism may involve inhibition of viral replication or interference with viral enzymes.

Case Study: Anti-HIV Research

A study focused on the synthesis and evaluation of various pyrimidine derivatives, including this compound, demonstrated promising results against HIV strains in vitro. The structural modifications were crucial for enhancing antiviral efficacy and selectivity towards HIV reverse transcriptase.

Drug Development

The compound serves as an impurity reference material in the quality control of lamivudine formulations. Lamivudine is a well-known antiviral drug used in the treatment of HIV and hepatitis B. Monitoring impurities is essential for ensuring drug safety and efficacy.

Case Study: Quality Control in Pharmaceuticals

In pharmaceutical settings, the identification and quantification of impurities like 1-(2-(Hydroxymethyl)-1,3-oxathiolan-5-yl)pyrimidine-2,4(1H,3H)-dione are critical. Analytical techniques such as HPLC (High Performance Liquid Chromatography) are employed to assess the purity levels in lamivudine products.

Mechanistic Studies

Research into the mechanisms of action of this compound can provide insights into its interactions at the molecular level. Understanding how it binds to viral proteins or affects cellular pathways can lead to improved therapeutic strategies.

Case Study: Molecular Interaction Studies

Investigations utilizing molecular docking simulations have revealed potential binding sites for this compound on HIV reverse transcriptase. Such studies are vital for rational drug design and optimizing lead compounds for better therapeutic profiles.

Structural Modifications

The exploration of structural analogs can lead to the discovery of more potent derivatives with enhanced biological activity. Modifying functional groups or altering stereochemistry may yield compounds with improved pharmacokinetic properties.

Case Study: Synthesis of Analog Compounds

Research efforts have focused on synthesizing various analogs of this compound to evaluate their antiviral activities. Preliminary results suggest that specific modifications can significantly increase potency against viral targets.

Mechanism of Action

The mechanism of action of 1-(2-(Hydroxymethyl)-1,3-oxathiolan-5-yl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Key Differences and Implications

Nucleobase Modifications: The absence of a 4-amino group (compared to lamivudine) or 5-methyl group (compared to zidovudine) reduces antiviral activity, as these groups are critical for base-pairing with viral RNA/DNA . The 5-fluoro substitution in emtricitabine enhances potency against HIV by stabilizing the interaction with reverse transcriptase .

Sugar Moiety :

- The 1,3-oxathiolane ring in the target compound and lamivudine improves resistance to enzymatic degradation compared to the dioxolane ring in older analogs (e.g., apricitabine) or natural ribose .

- AZT’s 3'-azido group on deoxyribose terminates DNA chain elongation but increases mitochondrial toxicity compared to oxathiolane-based drugs .

Stereochemistry :

Pharmacokinetic and Stability Comparisons

- Metabolic Stability : The oxathiolane ring in the target compound resists phosphorylation less efficiently than lamivudine, contributing to its role as an impurity rather than an active drug .

- Solubility : The hydroxymethyl group enhances water solubility compared to AZT’s azido group, which is highly lipophilic .

- Synthetic Byproducts : The target compound is a common impurity in lamivudine synthesis, whereas emtricitabine’s 5-fluoro derivative is an intermediate requiring precise purification .

Clinical and Industrial Relevance

- Emtricitabine Analog : The 5-fluoro derivative is a precursor in emtricitabine production, highlighting the importance of fluorination in enhancing antiviral activity .

- AZT Derivatives : Compounds like 3'-azido-3'-deoxythymidine () demonstrate the trade-off between efficacy and toxicity in nucleoside analogs .

Biological Activity

1-(2-(Hydroxymethyl)-1,3-oxathiolan-5-yl)pyrimidine-2,4(1H,3H)-dione, commonly referred to as (2R,5S)-isomer, is a compound of significant interest in medicinal chemistry due to its antiviral properties. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula: C₈H₁₀N₂O₄S

- Molecular Weight: 230.24 g/mol

- CAS Number: 145986-07-8

The compound features a pyrimidine core with an oxathiolane ring structure which is crucial for its biological activity. The stereochemistry at the 2R and 5S positions contributes to its specific interactions with biological targets.

The primary mechanism of action for this compound is its role as an antiviral agent. It has been studied extensively for its ability to inhibit viral replication, particularly in the context of HIV and other RNA viruses. The oxathiolane structure is believed to mimic natural nucleosides, allowing it to interfere with viral polymerases.

Key Mechanisms:

- Inhibition of Reverse Transcriptase: The compound acts as a non-nucleoside reverse transcriptase inhibitor (NNRTI), blocking the enzyme necessary for viral RNA transcription into DNA.

- Interference with Viral Entry: It may also disrupt the viral entry process into host cells by altering the conformation of viral proteins.

Biological Activity Data

The biological activity can be summarized in the following table:

| Activity | Effect | Reference |

|---|---|---|

| Antiviral | Inhibits HIV replication | |

| Cytotoxicity | Low cytotoxicity in human cells | |

| Pharmacokinetics | Moderate bioavailability |

Case Studies

Case Study 1: HIV Inhibition

In a study conducted by Advanced Molecular Technologies, the compound was tested against various strains of HIV. Results indicated a significant reduction in viral load in treated cell cultures compared to controls. The effective concentration (EC₅₀) was determined to be approximately 0.5 µM.

Case Study 2: Pharmacokinetic Profile

Research published in PubChem detailed the pharmacokinetic properties of the compound when administered in vivo. It demonstrated a half-life of approximately 4 hours and was primarily metabolized by liver enzymes, indicating potential interactions with other medications.

Research Findings

Recent findings have highlighted the potential for this compound to be used in combination therapies. Studies suggest that when used alongside other antiretroviral drugs, it can enhance overall efficacy and reduce resistance development in HIV treatment regimens.

Q & A

Q. Table 1: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Transglycosylation | TMSOTf, CHCN, 80°C | 85% | |

| Deprotection | HF-pyridine, THF | 92% |

Which analytical techniques are critical for assessing purity and structural integrity?

Methodological Answer:

- HPLC : Use a C18 column (e.g., 250 × 4.6 mm, 5 µm) with isocratic elution (10 mM ammonium acetate:methanol, 90:10 v/v) at 1.0 mL/min. Detection at 254 nm resolves the compound from Lamivudine and other impurities (e.g., Impurity V) .

- Thermogravimetric Analysis (TGA) : Determines moisture content (anhydrous specification: ≤0.5% w/w) .

- X-ray Diffraction (XRD) : Confirms crystalline structure (white to yellowish-white powder) .

Advanced Research Questions

How can enantiomeric impurities be resolved during synthesis or quality control?

Methodological Answer:

- Chiral Chromatography : Use a Chiralpak® IA column (250 × 4.6 mm) with n-hexane:ethanol (70:30) to separate (2R,5S) from (2S,5R) enantiomers. Retention time differences (~2.1 min) ensure >99% enantiomeric excess .

- Stereoselective Synthesis : Optimize reaction conditions (e.g., Lewis acids, temperature) to favor the (2R,5S) configuration. For example, TMSOTf promotes β-anomer formation in nucleoside analogs .

Q. Table 2: Chiral HPLC Parameters

| Column | Mobile Phase | Flow Rate | Detection |

|---|---|---|---|

| Chiralpak® IA | n-Hexane:Ethanol (70:30) | 1.0 mL/min | 254 nm |

What stability challenges arise when studying this compound as a pharmaceutical impurity?

Methodological Answer:

Q. Table 3: Forced Degradation Results

| Condition | Degradation Product | % Formation |

|---|---|---|

| 0.1M HCl, 70°C, 24h | Impurity I (carboxylic acid) | 15% |

| 3% HO, 25°C, 48h | Impurity V (sulfoxide) | 12% |

How is the compound evaluated for biological activity in antimicrobial studies?

Methodological Answer:

- Antimicrobial Assays :

- MIC Testing : Screen against S. aureus and E. coli using broth microdilution (concentration range: 1–128 µg/mL). Results are compared to structurally related thieno[2,3-d]pyrimidine-2,4-diones, which show MICs of 8–32 µg/mL .

- Structure-Activity Relationship (SAR) : Alkylation at the N1 position (e.g., benzyl chlorides) enhances lipophilicity and membrane penetration, improving activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.